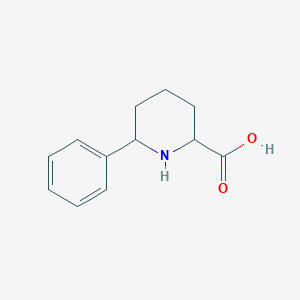

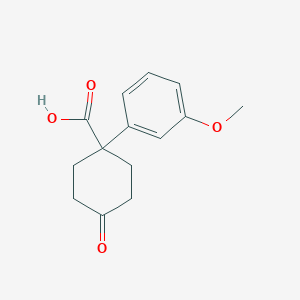

Diethyl ethyl(propyl)propanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl ethyl(propyl)propanedioate and its derivatives involves several key reactions, including condensation, Michael addition, and radical addition processes. For instance, Meskini et al. (2010) described the preparation of a new functionalized N,O,O-ligand through condensation, highlighting the versatility of this compound in synthesizing complex molecules with potential metal coordination capabilities (Meskini et al., 2010). Similarly, Matsumoto et al. (2008) demonstrated its utility in creating key intermediates for immunomodulatory agents through Michael addition (Matsumoto et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and X-ray diffraction. The structural analysis reveals the presence of potential coordination sites for metal atoms, indicating its usefulness in the formation of complex molecules (Meskini et al., 2010).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including complexation with lanthanide cations and radical addition to olefins. The complexation behavior towards lanthanide metal ions has been studied, showing its potential in creating metal-organic frameworks and complexes (Amarandei et al., 2014). Furthermore, radical addition processes facilitated by photolysis indicate its reactivity towards forming new bonds and derivatives (Byers & Lane, 1990).

Mechanism of Action

Target of Action

Diethyl ethyl(propyl)propanedioate, also known as diethyl 2-ethyl-2-propylpropanedioate or diethyl malonate, is a malonic ester . Its primary targets are the α-hydrogens flanked by two carbonyl groups . These α-hydrogens are relatively acidic, making them susceptible to nucleophilic attack .

Mode of Action

The compound’s mode of action involves the formation of an enolate ion, which is a good nucleophile . This enolate ion is formed when diethyl malonate reacts with a base like sodium ethoxide in ethanol . The enolate ion then reacts rapidly with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This results in the formation of an α-substituted malonic ester .

Biochemical Pathways

The biochemical pathway primarily affected by diethyl malonate is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Result of Action

The result of the action of diethyl malonate is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action, efficacy, and stability of diethyl malonate can be influenced by various environmental factors. For instance, the leaving group X in the alkylating agent R−X can be chloride, bromide, or iodide . The alkyl group R should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .

Safety and Hazards

properties

IUPAC Name |

diethyl 2-ethyl-2-propylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWBHSTGAEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561993 |

Source

|

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6065-62-9 |

Source

|

| Record name | 1,3-Diethyl 2-ethyl-2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.